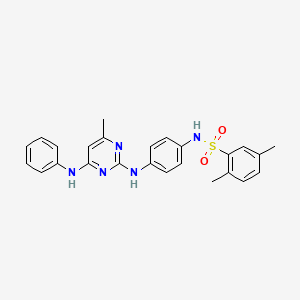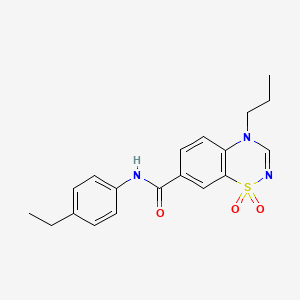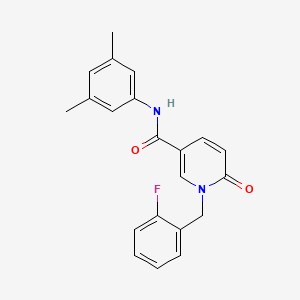![molecular formula C21H22FN5O2S B11250994 2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11250994.png)
2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with the following IUPAC name : This compound is a complex organic molecule with the following IUPAC name: 2-{4-[(3-fluorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-phenylpyrimidin-4-amine . Its molecular formula is C18H19FN4O2S , and it has a molecular weight of 374.44 g/mol .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route to prepare this compound involves several steps
- Introduction of Fluorine : Start with a suitable precursor containing a piperazine ring. Introduce a fluorine atom at the 3-position of the phenyl ring using a fluorination reaction.
- Sulfonylation : Next, react the fluorinated intermediate with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to introduce the sulfonyl group.
- Piperazine Substitution : Replace one of the piperazine hydrogen atoms with the sulfonylated phenyl group.
- Pyrimidine Ring Formation : Finally, construct the pyrimidine ring by reacting the substituted piperazine compound with an appropriate pyrimidine precursor.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to achieve high yields.
Analyse Chemischer Reaktionen
Reactions::
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions due to the presence of the piperazine nitrogen. For example, it can react with alkyl halides or acyl chlorides.
- Reduction Reactions : Reduction of the sulfonyl group can yield the corresponding sulfonamide.
- Oxidation Reactions : Oxidation of the amine group could lead to the corresponding nitro compound.
- Sulfonylation : Benzenesulfonyl chloride, base (e.g., triethylamine), and anhydrous solvent (e.g., dichloromethane).
- Substitution : Alkyl halides (e.g., methyl iodide), strong base (e.g., sodium hydride), and polar aprotic solvents (e.g., DMF).
- Reduction : Hydrogen gas (catalyst: palladium on carbon) or reducing agents (e.g., sodium borohydride).
- Oxidation : Oxidizing agents (e.g., m-chloroperbenzoic acid).
Major Products:: The major product is the target compound itself.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
- Medicine : It may exhibit pharmacological activity, making it relevant for drug discovery.
- Chemical Biology : Researchers study its interactions with biological targets.
- Industry : It could serve as a building block for other compounds.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 2-chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS: 879319-02-5) .
- Other Sulfonylated Piperazines : Explore compounds with similar structural features.
Eigenschaften
Molekularformel |
C21H22FN5O2S |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
2-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C21H22FN5O2S/c1-16-14-20(24-18-7-3-2-4-8-18)25-21(23-16)26-10-12-27(13-11-26)30(28,29)19-9-5-6-17(22)15-19/h2-9,14-15H,10-13H2,1H3,(H,23,24,25) |
InChI-Schlüssel |
LMXYODGPFPQZFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11250912.png)
![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11250919.png)
![{6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11250927.png)
![N-(3-Acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11250940.png)
![4-chloro-3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11250948.png)
![N-(3,4-dimethylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11250966.png)
![2-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11250968.png)


![N-(2-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11250986.png)
![N-(4-Acetylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11251005.png)
![6,7-dimethyl-N-(2-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11251006.png)
![7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11251012.png)

